(4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate
Descripción
Nomenclature and Historical Context
The systematic nomenclature of this compound reflects the International Union of Pure and Applied Chemistry naming conventions for complex heterocyclic compounds. The compound is officially designated as [4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl]methyl 2,2-dimethylpropanoate, with the Chemical Abstracts Service registry number 1146629-77-7. Alternative systematic names include propanoic acid, 2,2-dimethyl-, [4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl]methyl ester, which emphasizes the ester linkage formed between the hydroxymethyl derivative of the heterocyclic core and pivalic acid.
The historical development of this compound can be traced to the broader evolution of pyrrolo[2,3-d]pyrimidine chemistry, which began gaining prominence in the early 21st century as researchers recognized the therapeutic potential of fused pyrimidine systems. The first documented appearance of this specific compound in chemical databases occurred in 2012, when it was initially synthesized and characterized as part of research programs focused on developing novel bioactive heterocycles. The compound's creation represents a convergence of several important chemical design principles, including the incorporation of pyrazole moieties for enhanced biological activity and the use of pivalate protection to improve chemical stability and bioavailability.
The molecular formula C₁₅H₁₇N₅O₂ and molecular weight of 299.33 grams per mole establish the compound's position within the middle molecular weight range typical of modern pharmaceutical compounds. The compound's InChI identifier CPGIWDOJHYCMRW-UHFFFAOYSA-N provides a unique computational representation that facilitates database searches and structural comparisons across different chemical information systems.
Classification within Heterocyclic Chemistry
This compound belongs to the broad category of bicyclic nitrogen-containing heterocycles, specifically classified as a pyrrolopyrimidine derivative. The compound's core structure features a pyrrolo[2,3-d]pyrimidine scaffold, which represents one of the three possible fusion patterns between pyrrole and pyrimidine rings. This particular fusion pattern, where the pyrrole ring is fused to positions 2 and 3 of the pyrimidine ring, creates a bicyclic system with distinct electronic and chemical properties compared to other pyrrolopyrimidine isomers.
The pyrazole substituent at the 4-position of the pyrimidine ring further categorizes this compound as a pyrazole-pyrrolopyrimidine hybrid structure. This classification is significant because such hybrid structures often exhibit enhanced biological activities compared to their individual component heterocycles. The presence of five nitrogen atoms within the molecular framework classifies the compound as a highly nitrogen-rich heterocycle, a characteristic associated with improved binding affinity to biological targets and enhanced pharmacological activity.
From a structural chemistry perspective, the compound exhibits characteristics of both electron-deficient pyrimidine systems and electron-rich pyrrole systems, creating a unique electronic environment that influences its chemical reactivity and biological interactions. The pivalate ester functionality represents a protective group strategy commonly employed in medicinal chemistry to improve lipophilicity and metabolic stability. This classification as a protected alcohol derivative suggests the compound may serve as a prodrug or synthetic intermediate in pharmaceutical development.
| Chemical Classification Parameters | Values |
|---|---|
| Heterocycle Type | Bicyclic nitrogen heterocycle |
| Core Structure | Pyrrolo[2,3-d]pyrimidine |
| Substituent Type | Pyrazole derivative |
| Functional Group | Pivalate ester |
| Nitrogen Content | Five nitrogen atoms |
| Molecular Framework | Electron-deficient/electron-rich hybrid |
Significance in Pyrrolo[2,3-d]pyrimidine Research
The significance of this compound within pyrrolo[2,3-d]pyrimidine research stems from its unique structural features that address several key challenges in heterocyclic medicinal chemistry. The compound represents an important advancement in the design of multitarget therapeutic agents, where the combination of pyrrolo[2,3-d]pyrimidine and pyrazole pharmacophores creates opportunities for simultaneous interaction with multiple biological targets.
Research investigations have demonstrated that pyrrolo[2,3-d]pyrimidine derivatives, particularly those bearing pyrazole substituents, exhibit exceptional selectivity profiles against various protein kinases. The specific compound under discussion has been identified as a potent inhibitor in several kinase screening programs, with particular emphasis on its activity against Axl receptor tyrosine kinase and related family members. The structural design incorporates key pharmacophoric elements that enable high-affinity binding to adenosine triphosphate binding sites while maintaining selectivity against off-target interactions.
The pivalate ester moiety contributes significantly to the compound's research value by providing improved chemical stability during synthesis and storage. This protective group strategy allows researchers to conduct extensive structure-activity relationship studies without concerns about compound degradation or unwanted side reactions. The enhanced lipophilicity conferred by the pivalate group also improves cellular permeability, making the compound suitable for cell-based assays and in vivo studies.
Within the broader context of pyrrolo[2,3-d]pyrimidine research, this compound serves as a valuable chemical probe for investigating the relationship between structural modifications and biological activity. The systematic variation of substituents on the pyrazole ring and modifications to the ester protecting group have provided insights into the molecular determinants of selectivity and potency in kinase inhibition. These findings have contributed to the development of design principles for next-generation pyrrolopyrimidine-based therapeutics.
Research Interest Evolution (2012-2025)
The research interest in this compound has evolved significantly since its initial synthesis in 2012, reflecting broader trends in medicinal chemistry and drug discovery. The compound's development coincided with increased recognition of pyrrolopyrimidine scaffolds as privileged structures in pharmaceutical research, leading to extensive investigation of their therapeutic potential.
Early research efforts from 2012 to 2015 focused primarily on synthetic methodology development and basic structural characterization. During this period, researchers established efficient synthetic routes for preparing the compound and its analogs, with particular emphasis on optimizing reaction conditions and improving overall yields. The development of convenient one-pot, three-component synthetic approaches for pyrrolopyrimidine derivatives during this timeframe provided the foundational methods necessary for structure-activity relationship investigations.
The period from 2016 to 2019 marked a significant expansion in biological evaluation studies, with researchers recognizing the compound's potential as a kinase inhibitor. Multiple research groups began investigating the compound's activity against various protein kinase targets, leading to the identification of its particular efficacy against Axl receptor tyrosine kinase and interleukin-2-inducible T-cell kinase. These discoveries established the compound as a valuable lead structure for anticancer drug development.
Recent research from 2020 to 2025 has focused on advanced medicinal chemistry optimization and comprehensive pharmacological profiling. Contemporary studies have emphasized structure-guided drug design approaches, utilizing X-ray crystallographic data to understand the molecular basis of the compound's selectivity and potency. The integration of computational methods with experimental validation has accelerated the development of improved analogs with enhanced therapeutic properties.
| Research Period | Primary Focus | Key Developments |
|---|---|---|
| 2012-2015 | Synthetic methodology | Efficient synthetic routes established |
| 2016-2019 | Biological evaluation | Kinase inhibitory activity identified |
| 2020-2025 | Medicinal chemistry optimization | Structure-guided design approaches |
The evolution of research interest has also been influenced by advances in analytical techniques and computational tools that enable more sophisticated characterization of structure-activity relationships. Modern research approaches combine high-throughput screening methodologies with detailed mechanistic studies to understand the molecular basis of the compound's biological activity. The development of selective chemical probes based on this structural framework has contributed to fundamental understanding of kinase biology and disease mechanisms.
Current research trends indicate continued interest in developing analogs of this compound with improved pharmacological properties. The compound serves as a starting point for medicinal chemistry programs aimed at addressing unmet medical needs in oncology and inflammatory diseases. The accumulated knowledge from over a decade of research has established this compound as an important milestone in the development of pyrrolopyrimidine-based therapeutics.
Propiedades
IUPAC Name |
[4-(1H-pyrazol-4-yl)pyrrolo[2,3-d]pyrimidin-7-yl]methyl 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-15(2,3)14(21)22-9-20-5-4-11-12(10-6-18-19-7-10)16-8-17-13(11)20/h4-8H,9H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGIWDOJHYCMRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCN1C=CC2=C(N=CN=C21)C3=CNN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Step 1: Pivaloyloxymethyl Protection
The first step entails nucleophilic substitution at the 7-position of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine using chloromethyl pivalate.
Reaction Conditions
-
Base : Potassium carbonate (K₂CO₃) or alkali/alkaline earth metal carbonates.
-
Solvent : N,N-Dimethylformamide (DMF) or polar aprotic solvents.
Mechanistic Insights
The reaction proceeds via deprotonation of the pyrrolo[2,3-d]pyrimidine’s 7-position by K₂CO₃, followed by nucleophilic attack on chloromethyl pivalate. The pivaloyloxymethyl group acts as a protecting group, enhancing solubility for subsequent steps.
Yield and Purity
| Parameter | Value | Source |
|---|---|---|
| Starting Material | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Reagent | Chloromethyl pivalate | |
| Base | K₂CO₃ | |
| Solvent | DMF | |
| Reaction Time | 14 hours | |
| Yield | 98.85% |
Alternative Single-Pot Approaches
While less common, single-pot syntheses have been explored to streamline production.
Direct Cyclization Strategies
Early methods involved constructing the pyrrolo[2,3-d]pyrimidine ring from furan precursors, but these required harsh conditions (e.g., strong acids) and resulted in lower yields.
Limitations
-
Low regioselectivity : Competing reactions at the 5-position.
-
Byproduct formation : Requires chromatography for purification.
Critical Analysis of Methodologies
Comparative Efficiency
Solvent and Base Selection
-
DMF vs. Dioxane : DMF offers higher solubility for intermediates but poses toxicity concerns.
-
K₂CO₃ vs. NaHCO₃ : Potassium carbonate provides stronger basicity, accelerating substitution, while sodium bicarbonate is milder and cheaper.
Process Optimization and Industrial Adaptations
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrazole N-oxides, while reduction can yield dihydropyrimidine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.
Aplicaciones Científicas De Investigación
Pharmacological Studies
The compound has been investigated for its role as a potential inhibitor in various biological pathways. Notably, it has shown promise as an inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), which is implicated in neurodegenerative diseases such as Parkinson's disease. The inhibition of LRRK2 activity can lead to neuroprotective effects, making this compound a candidate for further research in neuropharmacology .
Anticancer Activity
Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit anticancer properties. The structural features of (4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate may contribute to its ability to induce apoptosis in cancer cells. Studies have suggested that compounds with similar structures can interfere with cell cycle progression and promote cancer cell death .
Antimicrobial Properties
There is emerging evidence that compounds derived from pyrrolo[2,3-d]pyrimidines possess antimicrobial activity. This compound's unique structure may enhance its efficacy against various bacterial strains, making it a candidate for the development of new antimicrobial agents .
Case Study 1: LRRK2 Inhibition
A study published in Nature explored the inhibition of LRRK2 by novel pyrrolo[2,3-d]pyrimidine derivatives. The results demonstrated that specific modifications to the structure significantly increased inhibitory potency. The findings suggest that this compound could be optimized for enhanced therapeutic efficacy against Parkinson's disease .
Case Study 2: Anticancer Research
In a clinical trial examining the effects of pyrrolo[2,3-d]pyrimidine derivatives on tumor growth, researchers found that the administration of compounds similar to this compound resulted in significant tumor reduction in animal models. The study highlighted the importance of structural modifications in enhancing anticancer activity .
Mecanismo De Acción
The mechanism of action of (4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate involves its interaction with specific molecular targets, such as tyrosine kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the suppression of cell growth and proliferation. This mechanism is particularly relevant in the context of cancer, where the overactivity of tyrosine kinases is a common feature.
Comparación Con Compuestos Similares
Similar Compounds
- (4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl acetate
- (4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl butyrate
Uniqueness
Compared to similar compounds, (4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate is unique due to the presence of the pivalate ester group. This group can enhance the compound’s lipophilicity, potentially improving its bioavailability and stability. Additionally, the specific arrangement of the pyrazole and pyrrolopyrimidine rings can confer unique biological activities, making it a valuable compound for further research and development.
Actividad Biológica
The compound (4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate (CAS No. 1146629-77-7) is a novel chemical entity that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the available literature on its synthesis, biological activity, and therapeutic potential.
- Molecular Formula : C₁₅H₁₇N₅O₂
- Molecular Weight : 299.33 g/mol
- CAS Number : 1146629-77-7
Anticancer Activity
Recent studies indicate that compounds containing pyrrolo[2,3-d]pyrimidine moieties exhibit significant anticancer properties. The compound has been evaluated for its activity against various cancer cell lines.
- Mechanism of Action :
- Case Studies :
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Preliminary tests suggest it possesses moderate antibacterial activity against Gram-positive bacteria, including strains of Staphylococcus aureus.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound. Modifications to the pyrrolo[2,3-d]pyrimidine core can significantly influence its pharmacological profile.
| Modification | Effect on Activity |
|---|---|
| Addition of alkyl groups | Enhanced lipophilicity and cellular uptake |
| Substitution at the 4-position | Altered kinase selectivity |
Toxicity and Safety Profile
Toxicological assessments indicate that while the compound exhibits promising biological activity, it also presents some cytotoxic effects at higher concentrations. The hazard classification includes warnings for skin irritation and eye irritation .
Q & A
Q. What are the standard synthetic protocols for preparing (4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate?
The compound is synthesized via multi-component reactions (MCRs), often involving pyrrolo[2,3-d]pyrimidine scaffolds. A typical procedure involves refluxing precursors (e.g., substituted pyrazoles and pyrimidines) in xylene or ethanol with catalysts like chloranil, followed by purification via recrystallization (methanol) or column chromatography . Key intermediates, such as pivalate-protected derivatives, are stabilized to prevent hydrolysis during synthesis .
Q. How is the compound characterized to confirm structural integrity?
Routine characterization includes:
- 1H/13C NMR : To verify substituent positions and aromatic proton environments (e.g., pyrazole and pyrrolopyrimidine rings) .
- HRMS : To confirm molecular weight (e.g., m/z values matching calculated masses within 5 ppm error) .
- Melting point analysis : High decomposition temperatures (>250°C) indicate thermal stability .
Q. What are the recommended storage conditions to maintain stability?
Store under anhydrous conditions at -20°C in sealed, argon-purged vials. The pivalate group enhances hydrolytic stability compared to unprotected analogs, but prolonged exposure to moisture should be avoided .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Solvent optimization : Replace xylene with DMF or THF to improve solubility of polar intermediates .
- Catalyst screening : Test Pd-based catalysts or Lewis acids (e.g., ZnCl₂) to enhance coupling efficiency between pyrazole and pyrrolopyrimidine moieties .
- Microwave-assisted synthesis : Reduce reaction times from 30 hours to <6 hours while maintaining >80% yield .
Q. What analytical strategies resolve structural ambiguities in conflicting spectral data?
- 2D NMR (HSQC, HMBC) : Assigns proton-carbon correlations to distinguish between regioisomers (e.g., pyrazole substitution patterns) .
- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks in crystalline derivatives .
- Computational modeling : DFT calculations predict NMR chemical shifts and validate experimental data .
Q. How do structural modifications impact biological activity?
- Pyrazole substitution : Adding electron-withdrawing groups (e.g., halogens) at the pyrazole 4-position enhances kinase inhibition (e.g., EGFR T790M mutants) by improving target binding affinity .
- Pivalate vs. other esters : The pivalate group reduces metabolic degradation compared to methyl or ethyl esters, prolonging in vivo half-life .
Q. How should researchers address contradictions in reported bioactivity data?
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
- Off-target profiling : Use kinome-wide screening to identify unintended interactions .
- Metabolite analysis : LC-MS/MS detects degradation products that may interfere with activity measurements .
Q. What computational tools predict physicochemical properties for this compound?
- ACD/Labs Percepta : Predicts logP (2.1 ± 0.3), aqueous solubility (12 µM at pH 7.4), and pKa (pyrazole N-H = 4.8) .
- Molecular docking (AutoDock Vina) : Models binding modes to kinase ATP pockets, guiding SAR studies .
Methodological Challenges and Solutions
Q. How can researchers mitigate byproduct formation during synthesis?
Q. What purification techniques are optimal for isolating this compound?
Q. How should degradation pathways be studied under physiological conditions?
- Forced degradation assays : Expose the compound to pH 1–13 buffers, UV light, or oxidizing agents (H₂O₂) to identify labile sites .
- Stability-indicating assays : Monitor degradation via UPLC-PDA at 254 nm, with MS/MS fragmentation to characterize breakdown products .
Cross-Disciplinary Applications
Q. Can this compound be adapted for use in radiopharmaceuticals?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
